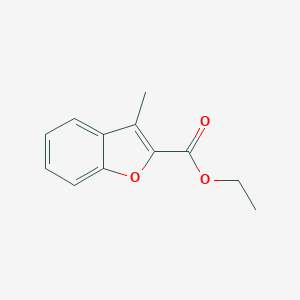

Ethyl 3-methyl-1-benzofuran-2-carboxylate

Descripción

The Benzofuran (B130515) Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry

The term "privileged structure" was introduced to describe molecular frameworks that can serve as versatile ligands for multiple biological targets. nih.govcambridgemedchemconsulting.combenthamdirect.com These scaffolds, like the benzofuran nucleus, are frequently found in a wide array of biologically active natural products and synthetic drugs. acs.org Their utility in drug discovery stems from their ability to present functional groups in a well-defined three-dimensional arrangement, facilitating interactions with various biological receptors. cambridgemedchemconsulting.combenthamdirect.com The benzofuran scaffold, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a prime example of such a structure. numberanalytics.comwikipedia.org

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govrsc.orgnih.gov This wide spectrum of biological activity has made the benzofuran nucleus a focal point for medicinal chemists in the design and synthesis of novel therapeutic agents. uq.edu.au The inherent drug-like properties of these structures provide a solid foundation for the development of new and effective pharmaceuticals. nih.govbenthamdirect.com

Historical Context of Benzofuran Derivative Research

The study of benzofuran and its derivatives dates back to the 19th century, with early work focusing on their isolation from natural sources like coal tar. wikipedia.org Over the decades, the synthetic chemistry of benzofurans has evolved significantly, with the development of numerous methods for their preparation. These methods often involve the cyclization of appropriately substituted phenols or salicylaldehydes. acs.orglbp.worldresearchgate.net

The recognition of the benzofuran moiety in potent natural products spurred further investigation into its synthesis and biological properties. nih.gov For instance, the discovery of the antifungal agent griseofulvin (B1672149) and the antiarrhythmic drug amiodarone, both containing a benzofuran core, highlighted the therapeutic potential of this heterocyclic system. numberanalytics.commdpi.com These discoveries catalyzed extensive research efforts to synthesize novel benzofuran derivatives with improved efficacy and selectivity. mdpi.com

Research Trajectories for Ethyl 3-methyl-1-benzofuran-2-carboxylate and Related Structures

Research concerning this compound and its analogs has primarily focused on its synthesis and its utility as a building block for more complex molecules with potential biological activities. The synthesis of this compound and its derivatives often involves the reaction of a substituted phenol (B47542) with a β-ketoester, a classic approach to constructing the benzofuran ring system.

Current research continues to explore the functionalization of the benzofuran core at various positions to modulate its electronic and steric properties, thereby influencing its biological activity. nih.govunicatt.it For example, the introduction of different substituents on the benzene ring or at the 2- and 3-positions of the furan ring can lead to compounds with enhanced antimicrobial or anticancer properties. nih.govmdpi.com The ester functional group in this compound serves as a versatile handle for further chemical modifications, such as amidation or reduction, to generate a diverse library of compounds for biological screening. mdpi.com

Interactive Data Table: Properties of Selected Benzofuran Derivatives

This table provides a summary of key physical and chemical properties for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C12H12O3 | 204.22 | |

| Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate | 897614-72-1 | C12H13NO3 | 219.24 |

| Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate | 1994412-94-0 | C12H10F2O3 | 240.20 |

| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | C12H12O4 | 220.22 |

Interactive Data Table: Research Highlights of Benzofuran Derivatives

This table summarizes key research findings and applications for various benzofuran derivatives.

| Derivative Type | Research Focus | Potential Application |

| Halogenated Benzofurans | Synthesis and cytotoxicity evaluation. mdpi.com | Anticancer agents. mdpi.com |

| Benzofuran-2-carboxamides | Development of synthetic methodologies. mdpi.com | Building blocks for complex molecules. mdpi.com |

| 2-Substituted-3-methylbenzofurans | Antimicrobial activity screening. researchgate.net | Development of new antimicrobial drugs. researchgate.net |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives | Synthesis and biological activity studies. mdpi.com | Pro-apoptotic agents for cancer therapy. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZJJPGVQYUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360981 | |

| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-82-4 | |

| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Methyl 1 Benzofuran 2 Carboxylate and Its Analogues

Established Synthetic Routes to the Benzofuran (B130515) Core

The foundational structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate is the benzofuran ring. Traditional organic synthesis has established several reliable methods for constructing this heterocyclic core.

Condensation Reactions Involving o-Hydroxyacetophenones and Halogenated Esters

A primary and well-established method for synthesizing the 3-methyl-1-benzofuran-2-carboxylate scaffold involves the condensation of an o-hydroxyacetophenone with a halogenated ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. researchgate.netnih.gov This reaction, a variation of the Williamson ether synthesis followed by an intramolecular cyclization (a Perkin-type reaction), directly assembles the core structure. The reaction is typically carried out in the presence of a base, like potassium carbonate, which deprotonates the phenolic hydroxyl group, facilitating the initial nucleophilic attack on the haloester. researchgate.net The subsequent intramolecular aldol-type condensation and dehydration yield the benzofuran ring.

A study comparing conventional heating with microwave-assisted synthesis for the reaction of o-hydroxyacetophenone and ethyl bromoacetate demonstrated a significant reduction in reaction time and an increase in yield under microwave irradiation. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound researchgate.net

| Method | Reactants | Base/Solvent | Time | Yield |

| Conventional | o-Hydroxyacetophenone, Ethyl bromoacetate | K₂CO₃/DMF | 8 h | 75% |

| Microwave | o-Hydroxyacetophenone, Ethyl bromoacetate | K₂CO₃/DMF | 10 min | 89% |

Intramolecular Cyclization Approaches for Benzofuran Ring Formation

Intramolecular cyclization represents a powerful strategy for forming the benzofuran ring from a suitably functionalized acyclic precursor. These methods often offer high efficiency and control over the final structure.

One prominent approach is the cyclization of o-alkynylphenols. researchgate.net These substrates can be synthesized via Sonogashira coupling of an o-halophenol with a terminal alkyne. researchgate.net The subsequent cyclization can be promoted by various catalysts, including bases like cesium carbonate or transition metals such as gold or palladium. nih.govrsc.orgnih.gov A transition-metal-free method using cesium carbonate in mild conditions has been shown to be effective for producing a variety of 2-substituted benzo[b]furans. nih.gov

Another effective method involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone moieties. organic-chemistry.org This process converts substrates like o-bromobenzyl ketones into benzofuran derivatives. The reaction is typically catalyzed by a nickel complex, such as Ni(OTf)₂ with a 1,10-phenanthroline (B135089) ligand, and uses a reducing agent like zinc powder to generate the active Ni(0) species. organic-chemistry.org Base-mediated, transition-metal-free intramolecular cyclization of o-bromobenzylvinyl ketones has also been developed, showcasing a broad substrate scope. nih.gov

Esterification Procedures for Carboxylate Introduction

When the synthetic strategy first yields 3-methyl-1-benzofuran-2-carboxylic acid, a subsequent esterification step is required to obtain the target ethyl ester. bldpharm.com

The most common and direct method is the Fischer esterification . This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product.

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The resulting 3-methyl-1-benzofuran-2-carbonyl chloride can then be reacted with ethanol, often in the presence of a weak base like pyridine, to afford this compound.

Modern and Optimized Synthetic Strategies

Recent advancements in organic synthesis have introduced more efficient, rapid, and versatile methods for constructing and functionalizing the benzofuran scaffold.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ajrconline.org The synthesis of benzofuran derivatives, including the title compound, benefits significantly from this technology. As noted previously, the condensation of o-hydroxyacetophenone with ethyl bromoacetate is dramatically faster under microwave irradiation, with reaction times decreasing from hours to minutes and yields increasing. researchgate.net

Another relevant microwave-assisted method is the Perkin rearrangement (coumarin-benzofuran ring contraction) of 3-halocoumarins to produce benzofuran-2-carboxylic acids. nih.gov This rearrangement, which proceeds in the presence of a base, can be accomplished in as little as five minutes with microwave heating, compared to several hours using conventional reflux. nih.gov The resulting carboxylic acid can then be esterified to yield the final product.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods allow for the construction of the benzofuran ring through various C-C and C-O bond-forming reactions.

Larock-type Coupling: The Larock heteroannulation is a palladium-catalyzed annulation of internal alkynes with o-substituted halophenols or related substrates. acs.org This reaction provides a direct route to polysubstituted benzofurans. While challenges such as regioselectivity can arise, it remains a potent tool. researchgate.net A one-pot, two-stage protocol combining a Sonogashira coupling with a Larock-type cyclization has been developed to synthesize 2,3-disubstituted benzofurans from o-iodophenols, alkynes, and iodides. thieme-connect.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net It is a cornerstone of modern benzofuran synthesis, typically used to prepare the key o-alkynylphenol intermediates. researchgate.netnih.gov One-pot tandem reactions often begin with a Sonogashira coupling of an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring system. acs.org This approach has been successfully applied to a wide range of terminal alkynes, as shown in the table below.

Table 2: Synthesis of 2-Substituted Benzofurans via One-Pot Tandem Heck Alkynylation (Sonogashira)/Cyclization acs.org

| Entry | Alkyne | Product | Time | Yield |

| 1 | Phenylacetylene | 2-Phenylbenzofuran | 4 h | 65% |

| 2 | 1-Ethynyl-4-methoxybenzene | 2-(4-Methoxyphenyl)benzofuran | 4 h | 70% |

| 3 | 1-Ethynyl-4-fluorobenzene | 2-(4-Fluorophenyl)benzofuran | 24 h | 53% |

| 4 | 1-Ethynylcyclohexan-1-ol | 1-(Benzofuran-2-yl)cyclohexan-1-ol | 24 h | 79% |

| 5 | But-3-yn-1-ol | 2-(Benzofuran-2-yl)ethan-1-ol | 24 h | 62% |

Chemo- and Regioselective Synthesis of Substituted Benzofurans

The precise control over the placement of substituents on the benzofuran core is a critical aspect of its synthesis, ensuring that the desired isomers are obtained for biological testing or other applications. Researchers have developed a variety of chemo- and regioselective methods to achieve this control.

One-pot synthetic approaches offer an efficient route to highly substituted benzofurans. For instance, a method starting from simple 1-aryl- or 1-alkylketones involves a regioselective iron(III)-catalyzed halogenation, which is then followed by a metal-mediated O-arylation. nih.gov This process demonstrates the use of parts per million (ppm) levels of copper to facilitate the final C-O cyclization step. nih.gov Another strategy employs an iron(III) chloride (FeCl3)-mediated intramolecular cyclization of electron-rich aryl ketones to produce a range of benzofuran derivatives. nih.gov

Transition metal catalysis has been instrumental in developing selective benzofuran syntheses. Palladium- and copper-based catalysts are notable in this regard. For example, a Sonogashira coupling reaction between terminal alkynes and iodophenols, co-catalyzed by palladium and copper complexes, leads to intramolecular cyclization and the formation of benzofuran derivatives. nih.gov Gold-silver bimetallic systems have also been used for the regioselective synthesis of alkyne-substituted benzofurans from substituted phenols and alkynylbenziodoxoles. nih.gov

A novel and highly regioselective method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.eduacs.org This reaction proceeds through a Diels-Alder cycloaddition to form benzofuranones, which can then be converted to the corresponding substituted benzofurans. oregonstate.eduacs.org This strategy allows for programmable substitution at any position on the benzofuran ring with a high degree of regiochemical control. oregonstate.edu

The following table summarizes various catalytic systems and their applications in the regioselective synthesis of benzofurans.

| Catalyst System | Starting Materials | Key Features |

| FeCl3 | Electron-rich aryl ketones | Intramolecular cyclization nih.gov |

| Pd/Cu | Terminal alkynes, Iodophenols | Sonogashira coupling followed by cyclization nih.gov |

| Au/Ag | Substituted phenols, Alkynylbenziodoxoles | Regioselective alkynylation and oxyalkynylation nih.gov |

| Lewis/Protic Acids | 3-Hydroxy-2-pyrones, Nitroalkenes | Diels-Alder cascade for benzofuranone synthesis oregonstate.edu |

Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful paradigm for generating collections of structurally diverse small molecules for high-throughput screening. The benzofuran scaffold, and specifically the this compound framework, serves as an excellent starting point for DOS due to its chemical tractability and biological relevance. nih.govacs.orgresearchgate.net

Strategies for Introducing Structural Diversity around the this compound Scaffold

Several strategies have been developed to introduce structural diversity at various positions of the this compound scaffold. These methods allow for the systematic modification of the molecule to explore the chemical space and identify compounds with desired properties.

A prominent strategy involves a multi-component approach using readily available building blocks. For example, libraries of 2-arylbenzofuran-3-carboxamides can be generated from salicylaldehydes, aryl boronic acids or halides, and various amines. nih.govresearchgate.netacs.org This method allows for variation in the substituents on the benzene (B151609) ring (from the salicylaldehyde), at the 2-position (from the aryl boronic acid/halide), and at the carboxamide group (from the amine). acs.org

Another effective strategy for diversification is the use of directed C-H activation. A modular synthetic route to C3-substituted benzofuran-2-carboxamides utilizes an 8-aminoquinoline (B160924) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents. The directing group can then be cleaved and the C2-carboxamide can be further diversified in a one-pot, two-step transamidation procedure. mdpi.com This highly efficient and modular approach enables the generation of a diverse collection of benzofuran derivatives from a simple precursor in just a few steps. mdpi.com

Further diversification can be achieved by modifying the ester group at the C2 position. For instance, the synthesis of novel benzofuran-2-carboxylate 1,2,3-triazoles has been reported. niscair.res.in This involves converting the benzofuran-2-carboxylic acid to an acid chloride, followed by reaction with propargyl alcohol to form a terminal alkyne intermediate. niscair.res.in This alkyne can then undergo a "click" reaction with various substituted azides to generate a library of triazole-containing benzofuran derivatives. niscair.res.in

The table below outlines strategies for introducing diversity at different positions of the benzofuran scaffold.

| Position for Diversification | Synthetic Strategy | Building Blocks/Reagents |

| Benzene Ring | Multi-component reaction | Substituted Salicylaldehydes acs.org |

| C2-Position | Multi-component reaction | Aryl Boronic Acids/Halides acs.org |

| C3-Position | Directed C-H Arylation | Aryl Iodides mdpi.com |

| C2-Carboxylate | Transamidation / "Click" Chemistry | Amines, Azides mdpi.comniscair.res.in |

These synthetic methodologies provide a robust toolbox for the creation of diverse libraries of this compound analogs, facilitating the exploration of their potential in various scientific fields.

Chemical Reactivity and Derivatization Studies of the Ethyl 3 Methyl 1 Benzofuran 2 Carboxylate Scaffold

Transformations of the Ester Moiety

The ester group at the 2-position of the benzofuran (B130515) ring is a primary site for modification, readily undergoing nucleophilic acyl substitution to yield a range of derivatives.

The conversion of ethyl 3-methyl-1-benzofuran-2-carboxylate to its corresponding hydrazide is a key transformation, providing a crucial intermediate for the synthesis of various heterocyclic compounds. This reaction is typically achieved through direct hydrazinolysis.

Research has demonstrated that 3-methyl-1-benzofuran-2-carbohydrazide (B165131) can be efficiently prepared via the nucleophilic substitution of this compound with hydrazine (B178648) hydrate (B1144303). tandfonline.com In a typical procedure, the starting ester is dissolved in a suitable solvent like ethanol (B145695), and hydrazine hydrate is added, often with a catalytic amount of acetic acid. The reaction proceeds at room temperature, and after a few hours, the desired carbohydrazide (B1668358) is formed. rasayanjournal.co.in This hydrazide derivative serves as a precursor for synthesizing compounds like 1,2,4-triazoles, 1,3,4-oxadiazoles, and various hydrazones. tandfonline.com

Table 1: Synthesis of 3-methyl-1-benzofuran-2-carbohydrazide

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Hydrazine Hydrate | Ethanol / Acetic Acid (cat.) | Room Temperature, 2 hours | 3-methyl-1-benzofuran-2-carbohydrazide | rasayanjournal.co.in |

| This compound | Hydrazine Hydrate | Isopropyl Alcohol | Reflux, 2 hours | 3-methyl-1-benzofuran-2-carbohydrazide | tandfonline.com |

Beyond hydrazide formation, the ester moiety can be converted into a wide array of amides through reaction with various primary and secondary amines. Direct amidation of unactivated esters, while challenging, has become an area of intensive research, offering a more atom-economical and environmentally benign alternative to traditional methods that require conversion to acyl chlorides. nih.govmdpi.com

Base-promoted direct amidation methods are applicable to a broad range of esters and amines. nih.gov While specific studies on the direct amidation of this compound are not extensively detailed, general protocols for similar aromatic esters suggest its feasibility. These reactions often utilize strong bases to facilitate the nucleophilic attack of the amine. nih.gov Another approach involves transamidation, where an existing amide, often an activated one like an N-acyl-Boc-carbamate, is displaced by a different amine. This has been successfully applied to other C3-substituted benzofuran-2-carboxamides to generate diverse amide products. nih.gov

The general strategies for amide bond formation from esters include:

Direct thermal condensation: This method often requires high temperatures (>160 °C) and is generally limited to less sensitive substrates due to the initial formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

Base-promoted amidation: Utilizes bases to deprotonate the amine, increasing its nucleophilicity for attack on the ester carbonyl. nih.gov

Metal-catalyzed amidation: Employs catalysts, such as those based on zirconium, to activate the carboxylic acid or ester for reaction with an amine. diva-portal.org

These methodologies provide a pathway to a variety of N-substituted 3-methyl-1-benzofuran-2-carboxamides, significantly expanding the chemical space accessible from the parent ester.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the benzofuran scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the activating, ortho-para directing nature of the fused furan (B31954) ring.

Bromination is a common electrophilic aromatic substitution reaction performed on the benzofuran core. The reaction of this compound with an electrophilic bromine source, such as molecular bromine, typically results in substitution on the benzene ring. The major product formed is ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. nih.gov The substitution occurs at the C5 position, which is para to the oxygen atom of the furan ring and is electronically activated.

The presence of other substituents on the benzene ring can further influence the regioselectivity of the halogenation. For instance, the presence of strongly activating methoxy (B1213986) groups can facilitate further substitution. mdpi.com The use of N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is an effective method for the monobromination of deactivated aromatic compounds and can be applied to achieve selective bromination on the aromatic ring of the benzofuran system. organic-chemistry.org

Table 2: Electrophilic Bromination of the Benzene Ring

| Starting Material | Reagent | Product | Position of Bromination | Reference |

| This compound | Electrophilic Bromine Source | Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C5 | nih.gov |

Modifications at the Methyl Group (C3)

The methyl group at the C3 position represents another key site for functionalization, primarily through free-radical halogenation.

The methyl group attached to the C3 position of the benzofuran ring is benzylic in nature, making it susceptible to selective free-radical bromination. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. tandfonline.commdpi.com This reaction, often referred to as a Wohl-Ziegler reaction, selectively introduces a bromine atom onto the methyl group, yielding ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. tandfonline.commasterorganicchemistry.com

This brominated derivative is a highly valuable intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functional groups at the C3-methyl position. tandfonline.com For example, the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine (B109124) in the presence of a base like potassium carbonate leads to the corresponding 3-(morpholinomethyl) derivative. tandfonline.com

Table 3: Selective Bromination of the C3-Methyl Group

| Starting Material | Reagent | Initiator | Solvent | Product | Reference |

| This compound | N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Carbon Tetrachloride | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | tandfonline.com |

| 1-(3-methyl-1-benzofuran-2-yl)ethanone (analogous system) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 1-[3-(bromomethyl)-1-benzofuran-2-yl]ethanone | mdpi.com |

Subsequent Nucleophilic Transformations at the Benzylic Position (e.g., Amination)

The benzylic methyl group at the 3-position of the this compound scaffold is a key site for introducing structural diversity through nucleophilic substitution reactions. This reactivity is typically unlocked by first halogenating the methyl group, most commonly through free radical bromination.

A crucial step involves the selective bromination of the reactive 3-methyl group. This is often achieved using N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution at the benzylic position over addition to the furan double bond. masterorganicchemistry.com This process yields the intermediate ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. nih.gov

Once the brominated intermediate is formed, it becomes susceptible to attack by various nucleophiles. A notable example is amination, where the bromine is displaced by an amine. For instance, the reaction of ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine, facilitated by the nucleophilic assistance of an iodide ion, results in the formation of ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate. nih.gov The iodide ion enhances the leaving group ability of the bromide, accelerating the nucleophilic substitution. nih.gov

These nucleophilic substitution reactions at the benzylic position can proceed through either SN1 or SN2 mechanisms, depending on the specific reaction conditions and the nature of the nucleophile. khanacademy.orgchemistrysteps.com The stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon to the nucleophile are determining factors. chemistrysteps.com

Table 1: Examples of Nucleophilic Transformations at the Benzylic Position

| Starting Material | Reagents | Product | Reaction Type |

|---|

Reductive Transformations of the Furan Ring

The catalytic hydrogenation of the furan ring within the benzofuran system presents a valuable method for accessing dihydrobenzofuran derivatives, which are important structural motifs in many biologically active molecules. acs.org The regioselectivity of this reduction is a key consideration, as hydrogenation can potentially occur at the furan double bond or the benzene ring.

Studies on the catalytic hydrogenation of substituted benzofurans have shown that the furan ring is generally more susceptible to reduction than the aromatic benzene ring under controlled conditions. acs.org The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity. For example, ruthenium-based catalysts have demonstrated high activity and selectivity for the hydrogenation of the heterocyclic ring in various heteroaromatic compounds, including benzofurans. acs.org

In the context of this compound, catalytic hydrogenation would be expected to selectively reduce the 2,3-double bond of the furan ring to yield the corresponding ethyl 3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate. The presence of substituents on the benzofuran core can influence the rate and outcome of the hydrogenation. For instance, the steric bulk of the substituent at the 3-position can affect the approach of the substrate to the catalyst surface. nih.gov

Investigations into the hydrogenation of various substituted benzofurans have led to the development of catalyst systems that can operate under mild conditions and exhibit high regioselectivity. acs.org This allows for the synthesis of dihydrobenzofurans while preserving other functional groups within the molecule. acs.org The selective hydrogenation of one of the double bonds in a related system has been achieved with high yield and enantioselectivity using a Pd/C catalyst. acs.org

Table 2: Regioselectivity in Catalytic Hydrogenation of Benzofuran Derivatives

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Benzofuran | Ru@SILP-[ZnCl4]2- | 2,3-Dihydrobenzofuran | High selectivity for furan ring reduction |

| 3-Substituted Benzisoxazoles | {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | α-Substituted o-hydroxybenzylamines | Reductive cleavage of N-O bond and saturation of C=N bond |

| γ-Substituted Propargyl Carboxylates and o-Quinone Methides | Chiral Tertiary Phosphine | Dihydrobenzofuran derivatives | Selective hydrogenation of one double bond with Pd/C |

Other Functional Group Interconversions on the Benzofuran System

Beyond modifications at the benzylic position and reduction of the furan ring, the this compound scaffold allows for a variety of other functional group interconversions. These transformations can target the ester group, the aromatic ring, or other substituents that may be present.

The ester group at the 2-position is a versatile handle for further derivatization. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives. pressbooks.pub A significant transformation is the reaction with hydrazine hydrate to form the corresponding carbohydrazide. nih.gov This carbohydrazide intermediate can then undergo a variety of condensation reactions with aldehydes and ketones to form hydrazones, or react with isothiocyanates and isocyanates to produce thiosemicarbazides and semicarbazides, respectively. nih.gov

Furthermore, electrophilic aromatic substitution reactions can be performed on the benzene ring of the benzofuran system, although the regioselectivity will be influenced by the directing effects of the existing substituents. The furan ring is generally electron-rich and can direct incoming electrophiles. However, the specific position of substitution (e.g., at the 4, 5, 6, or 7-position) will depend on the reaction conditions and the electronic nature of the benzofuran derivative.

Other functional groups can be introduced onto the aromatic ring and subsequently modified. For example, a hydroxyl group can be introduced, which can then be converted into other functionalities. biosynth.com These interconversions allow for the synthesis of a wide array of derivatives with diverse properties and potential applications. pressbooks.pub

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) in the ¹H NMR spectrum of Ethyl 3-methyl-1-benzofuran-2-carboxylate are indicative of the specific proton environments within the molecule.

The aromatic protons on the benzofuran (B130515) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublet, triplet, multiplet) of these signals are dictated by the coupling interactions with adjacent protons on the ring, allowing for the determination of the substitution pattern.

The protons of the ethyl ester group exhibit characteristic signals. The methylene (B1212753) protons (-O-CH₂-CH₃) typically resonate as a quartet due to coupling with the adjacent methyl protons. This quartet is expected in the range of δ 4.0-4.5 ppm. The terminal methyl protons (-O-CH₂-CH₃) appear as a triplet further upfield, usually around δ 1.2-1.5 ppm.

The methyl group attached to the C3 position of the benzofuran ring is expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -O-CH₂-CH₃ | 4.0 - 4.5 | q |

| -CH₃ (on ring) | 2.0 - 2.5 | s |

| -O-CH₂-CH₃ | 1.2 - 1.5 | t |

Note: This is a predicted data table based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield, typically in the range of δ 160-170 ppm. The carbons of the aromatic benzofuran ring resonate in the δ 110-160 ppm region. The carbon atom attached to the oxygen (C-O) of the furan (B31954) ring appears at the lower end of this range, while the other aromatic carbons show distinct signals based on their electronic environment.

The carbons of the ethyl group appear in the upfield region. The methylene carbon (-O-CH₂-) is found around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) is located further upfield, typically at δ 14-15 ppm. The methyl group attached to the benzofuran ring (C3-CH₃) is also expected in the upfield region, generally between δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C | 110 - 160 |

| -O-CH₂- | 60 - 65 |

| -CH₃ (Ethyl) | 14 - 15 |

| -CH₃ (Ring) | 10 - 20 |

Note: This is a predicted data table based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₂O₃, the calculated exact mass is 204.0786 g/mol . chemsynthesis.com An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 205.0864. Analysis of the fragmentation pattern of this ion can provide further structural information. Common fragmentation pathways for benzofuran derivatives involve cleavage of the ester group and fragmentation of the heterocyclic ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1710-1730 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester carbonyl group. The C-O stretching vibrations of the ester group would appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic methyl and ethyl groups are observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O (Ester) Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O (Ester) Stretch | 1200 - 1300 | Strong |

Note: This is a predicted data table based on general principles of IR spectroscopy. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the methodology is extensively applied to analogous benzofuran and benzoxazole (B165842) structures. nih.govnih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

For related heterocyclic compounds, such as methyl 1,3-benzoxazole-2-carboxylate, X-ray analysis has revealed nearly planar molecular geometries and specific packing arrangements, such as herringbone patterns. nih.gov These structures are often stabilized by a network of intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.gov In one study, the crystal structure of a complex benzofuran derivative was elucidated, showing π–π interactions between the benzofuran and triazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.679 Å. mdpi.com The absolute configuration of chiral centers within substituted benzofurans has also been unequivocally confirmed using this technique. acs.org

Should single crystals of this compound be grown, X-ray crystallographic analysis would be expected to confirm the planarity of the benzofuran ring system and provide detailed data on the conformation of the ethyl carboxylate and methyl substituents.

Table 1: Representative Crystallographic Data for a Related Benzofuran Derivative This table presents hypothetical data based on typical values for similar organic molecules to illustrate the outputs of an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H12O3 |

| Formula Weight | 204.22 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.33 |

| β (°) | 98.5 |

| Volume (Å3) | 1064.5 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring reaction progress, assessing the purity of products, and isolating target compounds from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective qualitative technique used to monitor the progress of a chemical reaction and determine the number of components in a mixture. nih.gov For benzofuran derivatives, TLC is routinely performed using a stationary phase of silica (B1680970) gel (SiO₂) coated on a plate. jst.go.jpnih.gov The silica gel surface is polar. utexas.edu

A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). The eluent, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, ascends the plate via capillary action. escholarship.orgmdpi.com Compounds separate based on their relative affinities for the stationary and mobile phases. utexas.edu Non-polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds are retained more strongly and have lower Rf values. Visualization is often achieved under UV light (at 254 nm) or by staining with a chemical reagent such as potassium permanganate (B83412) or vanillin-sulfuric acid. nih.govacs.org

Table 2: Typical TLC Systems for Benzofuran Carboxylate Analysis

| Stationary Phase | Mobile Phase (Eluent System) | Typical Application | Reference |

|---|---|---|---|

| Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (5:1) | Monitoring synthesis of spiro-benzofuran derivatives. | mdpi.com |

| Silica Gel | Hexanes / Ethyl Acetate (gradient) | Purification check for benzofuran intermediates. | escholarship.org |

| Silica Gel G | Chloroform / Methanol (9.8:0.2 or 9.5:0.5) | Monitoring synthesis of potential anticancer benzofurans. | nih.gov |

| Silica Gel | Hexanes / Ethyl Acetate (20:1) | Isolation of benzofuran-derived lactones. | caltech.edu |

For the purification and isolation of this compound on a preparative scale, column chromatography is the most common and effective method. escholarship.orgmdpi.comresearchgate.net This technique operates on the same principles of differential adsorption as TLC but is used to separate larger quantities of material.

A glass column is packed with a stationary phase, most commonly silica gel (e.g., 100-200 or 200-300 mesh). mdpi.comresearchgate.net The crude reaction mixture containing the target compound is loaded onto the top of the silica gel column. An eluent, often a gradient mixture of solvents like petroleum ether and ethyl acetate, is then passed through the column. escholarship.orgmdpi.com The components of the mixture travel down the column at different rates depending on their polarity, separating into distinct bands. Fractions are collected sequentially from the column outlet, and those containing the pure product (as determined by TLC analysis) are combined and concentrated to yield the purified this compound.

Table 3: Exemplary Column Chromatography Conditions for Benzofuran Ester Purification

| Stationary Phase | Eluent System | Compound Type Purified | Reference |

|---|---|---|---|

| Silica Gel (100-200 mesh) | Petroleum Ether / Ethyl Acetate (increasing concentration) | Novel benzofuran ester derivatives. | researchgate.net |

| Silica Gel | Hexanes / Ethyl Acetate (gradient, 5% to 45%) | Benzofuran ester impurity. | escholarship.org |

| Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (5:1) | Spiro[benzofuran-2,2'-indene] derivatives. | mdpi.com |

| Silica Gel | Hexanes / Ethyl Acetate (10:1) | Allyl ether of a benzofuran derivative. | caltech.edu |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and reactivity of molecules. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for the analysis of medium-sized organic molecules like Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Optimization of Molecular Geometries and Electronic Structure

The first step in a DFT study is the optimization of the molecule's three-dimensional structure. This process involves finding the geometry with the lowest electronic energy, which corresponds to the most stable conformation of the molecule. For this compound, this optimization would be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311G(d,p). The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | -6.54 |

| Energy of LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Calculation and Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These descriptors help in predicting how a molecule will interact with other chemical species.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These functions are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For instance, the site with the highest value of f+(r) is the most susceptible to nucleophilic attack, while the site with the highest f-(r) is prone to electrophilic attack.

Parr Functions: These are related to the Fukui functions and are also used to predict the regioselectivity of chemical reactions.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -3.885 eV |

| Chemical Hardness (η) | 2.655 eV |

| Electrophilicity Index (ω) | 2.84 eV |

| Most Nucleophilic Atom (from Fukui function f-) | C3 |

| Most Electrophilic Atom (from Fukui function f+) | C2 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor implicated in a disease. The process involves preparing the 3D structures of both the ligand (the benzofuran (B130515) derivative) and the target protein. The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding energy.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for understanding the basis of the ligand's biological activity and for designing more potent and selective inhibitors.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Tyr234, Phe345, Leu367 |

| Types of Interactions | Hydrogen bond with Tyr234, Pi-pi stacking with Phe345 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies are crucial for the rational design of new and more effective drug molecules.

Computational Prediction of Biological Activities

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or theoretical molecular descriptors. To develop a QSAR model for benzofuran derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are used to build the QSAR model.

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds like this compound. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Elucidation of Key Structural Features Correlated with Biological Activity

SAR studies focus on identifying the specific structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can determine the pharmacophore—the essential arrangement of functional groups required for biological activity.

For this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications at different positions of the benzofuran ring, the ethyl ester group, and the methyl group. The results would help to elucidate which parts of the molecule are critical for its interaction with the biological target. For instance, it might be found that the ester group is essential for hydrogen bonding, while the methyl group contributes to hydrophobic interactions. This knowledge is then used to guide the design of new derivatives with improved potency and selectivity.

| Structural Modification | Effect on Activity |

|---|---|

| Replacement of ethyl ester with carboxylic acid | Decreased activity |

| Introduction of a hydroxyl group at position 5 | Increased activity |

| Replacement of methyl group with a larger alkyl group | Variable, depending on target |

Biological Activity and Pharmacological Relevance of Ethyl 3 Methyl 1 Benzofuran 2 Carboxylate Derivatives

Anticancer and Antitumor Potential

The multifaceted anticancer properties of ethyl 3-methyl-1-benzofuran-2-carboxylate derivatives have been a primary focus of investigation. These compounds have been shown to combat cancer through various mechanisms, including inducing programmed cell death, inhibiting key molecular targets, and exhibiting selective toxicity against a range of cancer cell lines.

Mechanisms of Antiproliferative Activity

The antiproliferative effects of these benzofuran (B130515) derivatives are attributed to several key cellular mechanisms:

Apoptosis Induction: A significant mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govmdpi.comtandfonline.com Studies have shown that certain derivatives can trigger caspase-dependent pathways in cancer cells. For instance, two brominated derivatives, compounds 6 and 8, were found to induce apoptosis in K562 leukemia cells, as confirmed by Annexin V-FITC tests and Caspase-Glo 3/7 assays. nih.govresearchgate.net Other research has pointed to the induction of apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species and dysfunction of the mitochondria and endoplasmic reticulum. mdpi.com

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another key mechanism. nih.govmdpi.com Compounds 6 and 8, for example, have been observed to have pro-oxidative effects, increasing ROS levels in K562 cancer cells, particularly after 12 hours of incubation. nih.govresearchgate.net This increase in ROS can lead to cellular damage and trigger apoptosis.

Cell Cycle Modulation: Some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, one potent derivative, compound 6, was found to arrest the growth of HCT-116 cells at the pre-G1 and G2-M phases. mdpi.com

Inhibition of Specific Molecular Targets

The anticancer activity of these derivatives is also linked to their ability to inhibit specific molecular targets crucial for tumor growth and survival:

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. rsc.orgsemanticscholar.org Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2. tandfonline.comnih.gov For example, a series of furopyrimidine and thienopyrimidine-based derivatives have shown significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Another study reported a benzofuran derivative, compound 8, as a dual inhibitor of PI3K and VEGFR-2 with IC50 values of 2.21 and 68 nM, respectively. nih.gov

Tubulin Inhibition: Tubulin is the protein that polymerizes to form microtubules, which are essential for cell division. mdpi.com Some of the most active benzofuran derivatives have been identified as tubulin inhibitors. nih.govmdpi.com By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Selective Cytotoxicity Profiles against Various Cancer Cell Lines

Derivatives of this compound have demonstrated selective cytotoxicity against a variety of human cancer cell lines. This selectivity is a crucial aspect of their therapeutic potential, as it suggests they may be able to target cancer cells while sparing normal, healthy cells.

| Cancer Cell Line | Description | Derivative Activity |

| K562 | Chronic Myelogenous Leukemia | Several derivatives, particularly brominated ones, show significant and selective cytotoxicity. nih.govmdpi.comnih.gov Compounds 6 and 8 from one study exhibited selective action towards K562 cells with no toxic effect on normal HaCaT cells. nih.govresearchgate.net |

| PC3 | Prostate Cancer | Some derivatives have shown cytotoxic activity against PC3 cells. nih.govnih.gov |

| SW620 | Colorectal Cancer | Cytotoxic activity has been observed in studies screening against this cell line. nih.gov |

| Caki 1 | Renal Cell Carcinoma | Certain derivatives have demonstrated cytotoxic potential against Caki-1 cells. nih.gov |

| A549 | Non-Small Cell Lung Cancer | Derivatives have shown potent antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range. tandfonline.comresearchgate.net |

| NCI-H23 | Non-Small Cell Lung Cancer | Derivatives have demonstrated significant antiproliferative activity against this cell line. tandfonline.com |

Antimicrobial Efficacy

Beyond their anticancer properties, derivatives of this compound have also displayed promising antimicrobial activity against a range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

These compounds have been evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several derivatives have shown activity against S. aureus. rsc.orgimjst.orgnih.gov One study found that a brominated derivative exhibited moderate activity, with a Minimum Inhibitory Concentration (MIC) ranging from 16 to 64 µg/mL. nih.govresearchgate.net Another study highlighted that ethyl 3,5-dibromoorsellinate, a related compound, showed selective and potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.gov

Bacillus subtilis : Benzofuran derivatives have been screened for activity against B. subtilis. nih.govniscair.res.in

Escherichia coli : Activity against E. coli has been reported for some derivatives. rsc.orgimjst.org One study noted that a specific benzofuran derivative was more potent than the starting material in inhibiting E. coli growth. sfasu.edu

Pseudomonas aeruginosa : Some derivatives have been tested for their efficacy against P. aeruginosa. niscair.res.innih.gov

Antifungal Activity against Fungal Pathogens

The antifungal potential of these derivatives has also been explored, with activity demonstrated against several fungal species.

Aspergillus niger : Several studies have reported the antifungal activity of benzofuran derivatives against A. niger. nih.govnih.gov

Sclerotium rolfsii : Certain benzofuran-2-carboxylate 1,2,3-triazole compounds have shown good zones of inhibition against Sclerotium rolfsii. niscair.res.in

Candida parapsilosis : While specific data on Candida parapsilosis is limited in the provided context, the broader class of benzofuran derivatives has shown activity against various Candida species, suggesting potential for further investigation. rsc.org

Antitubercular Activity and Target Identification (e.g., mPTPB inhibition)

A significant strategy in the development of new treatments for tuberculosis involves targeting virulence factors of Mycobacterium tuberculosis. One such target is the secreted protein tyrosine phosphatase B (MptpB), an enzyme that the bacterium uses to subvert the host's immune response, thereby promoting its own survival within macrophages. oup.comnih.gov The absence of human orthologues for MptpB makes it an especially attractive drug target. oup.com

Inhibition of MptpB has been shown to impair the survival of mycobacteria. Research has identified that specifically designed benzofuran derivatives can act as potent inhibitors of this enzyme. oup.com For instance, the inhibition of MptpB can restore the host's natural antimicrobial responses and enhance the efficacy of first-line antibiotics such as rifampicin (B610482) and isoniazid (B1672263) against multidrug-resistant strains. acs.org

Studies have demonstrated that MptpB inhibitors can reduce the bacterial load in infected macrophages. nih.govacs.org Combining an MptpB inhibitor with antibiotics like rifampicin or bedaquiline (B32110) resulted in an additive effect, significantly reducing the intracellular burden of both M. tuberculosis and Mycobacterium avium by up to 50% compared to antibiotic treatment alone. nih.gov This suggests that such inhibitors could serve as powerful adjuncts to existing tuberculosis therapies. oup.comacs.org

Table 1: Antitubercular Activity of Benzofuran Derivatives via MptpB Inhibition

| Compound/Inhibitor | Target Enzyme | Biological Effect | Key Findings | Reference(s) |

|---|---|---|---|---|

| BZ3 | MptpB | Impairs mycobacterial survival | Identified as a potent and selective inhibitor of MptpB. | oup.com |

| Compound 13 (Isoxazole derivative) | MptpB | Reduces bacterial burden in macrophages | Enhances killing by isoniazid and rifampicin; reduces infection in animal models. | acs.org |

| C13 | MptpB | Reduces intracellular infection | Shows an additive effect when combined with rifampicin or bedaquiline against M. tuberculosis and M. avium. | nih.gov |

Anti-inflammatory Properties and Underlying Mechanisms

Certain derivatives of benzofuran have demonstrated notable anti-inflammatory effects. A key mechanism underlying this activity is the modulation of pro-inflammatory cytokines. mdpi.comnih.gov Research has shown that specific 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives can inhibit the release of interleukin-6 (IL-6), a significant pro-inflammatory cytokine, in chronic myelogenous leukemia (K562) cells. mdpi.comnih.gov

The manipulation of IL-6 levels is also considered one of the potential mechanisms contributing to the anticancer effects of these compounds. mdpi.com This dual activity highlights the therapeutic potential of benzofuran derivatives in diseases where inflammation plays a critical role.

Table 2: Anti-inflammatory Activity of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one Derivatives

| Compound | Cell Line | Mechanism | Effect | Reference(s) |

|---|---|---|---|---|

| Compound 6 | K562 | Inhibition of IL-6 release | Inhibits the release of the pro-inflammatory cytokine IL-6. | mdpi.comnih.gov |

| Compound 8 | K562 | Inhibition of IL-6 release | Inhibits the release of the pro-inflammatory cytokine IL-6. | mdpi.comnih.gov |

Antioxidant Activity Investigations

Benzofuran derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and inhibit oxidative processes. nih.govnih.gov Studies on various derivatives have explored their capacity to counteract oxidative stress, a key factor in many degenerative diseases. mdpi.com

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant potential. nih.gov Among them, a compound featuring a hydroxyl (-OH) group demonstrated significant antioxidative activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibiting lipid peroxidation in rat brain homogenates. nih.govresearchgate.net

Furthermore, investigations into 3,3-disubstituted-3H-benzofuran-2-one derivatives revealed their ability to reduce intracellular reactive oxygen species (ROS) levels in neuronal cells under oxidative stress. mdpi.com One particular compound from this series was highly effective in protecting cells from catechol-induced death, partly by boosting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). mdpi.com Theoretical studies using density functional theory (DFT) have also been employed to understand the mechanisms of free radical scavenging by benzofuran derivatives, identifying pathways like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) as crucial. scholarena.com

Table 3: Antioxidant Profile of Selected Benzofuran Derivatives

| Derivative Class | Compound Example | Antioxidant Mechanism | Key Finding | Reference(s) |

|---|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Compound 1j (-OH substituted) | DPPH radical scavenging, inhibition of lipid peroxidation | Showed moderate to appreciable antioxidant activity. | nih.govresearchgate.net |

| 3,3-disubstituted-3H-benzofuran-2-one | Compound 9 | Reduction of intracellular ROS, induction of HO-1 | Protects neuronal cells from oxidative stress-induced death. | mdpi.com |

| Benzofuran thiazolidinone | Compound 4d | Hydrogen Atom Transfer (HAT) | Predicted to have antioxidant properties comparable to the standard Trolox. | scholarena.com |

Antiviral Properties (e.g., HIV-1, HIV-2)

The benzofuran core has been utilized in the synthesis of compounds with potential antiviral activity, particularly against the human immunodeficiency virus (HIV). uaeu.ac.aeresearchgate.net

In one study, a series of new ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates were synthesized from ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate. uaeu.ac.aeresearchgate.net The parent brominated compound, ethyl 3-bromomethyl-6-methoxycoumarilate, was tested for its ability to inhibit HIV-1 (strain IIIB) and HIV-2 (strain ROD) in human T-lymphocyte cell cultures. The results indicated that this derivative could inhibit the replication of both HIV-1 and HIV-2 at concentrations that were not toxic to the cells. uaeu.ac.aeresearchgate.net

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel, Potentially More Potent Analogues

The design and synthesis of new benzofuran (B130515) analogues are driven by the goal of enhancing biological activity and selectivity. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, indicating that substitutions at specific positions on the benzofuran core can significantly influence cytotoxic activity and selectivity towards cancer cells. nih.govresearchgate.net For instance, earlier SAR studies on benzofuran derivatives highlighted that modifications at the C-2 position, such as ester or heterocyclic ring substitutions, were critical for their cytotoxic effects. nih.gov

Future work will likely focus on creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, piperazines, and imidazoles. nih.gov This approach aims to leverage synergistic effects to develop more potent cytotoxic agents. nih.gov The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has also been shown to increase anticancer activities, likely by forming "halogen bonds" that improve binding affinity to molecular targets. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov Therefore, the synthesis of a diverse library of C3-arylated benzofuran-2-carboxamides and other derivatives will be essential for exploring new therapeutic possibilities. nih.gov

In-depth Mechanistic Studies of Biological Actions at the Molecular and Cellular Level

A deeper understanding of how benzofuran derivatives exert their effects at the molecular and cellular levels is paramount for their development as therapeutic agents. Benzofurans have been shown to interact with a variety of molecular targets, and future research will need to elucidate these mechanisms more thoroughly.

Key areas of investigation include:

Enzyme Inhibition: Benzofuran derivatives have been identified as inhibitors of several key enzymes. For example, some have been designed to target fungal N-myristoyltransferase (Nmt), a crucial enzyme for fungal viability. nih.gov Others have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and butyrylcholinesterase, a target in Alzheimer's disease treatment. nih.govnih.govkoreascience.kr Further studies are needed to understand the precise binding modes and kinetics of these interactions.

Cellular Pathway Modulation: Research has indicated that benzofuran compounds can induce apoptosis (programmed cell death) in cancer cells and modulate inflammatory pathways. koreascience.krnih.gov For instance, one derivative was found to suppress the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory response. koreascience.kr Another study showed that a benzofuran derivative induced mitochondrial apoptosis and increased autophagy in lung cancer cells. nih.gov Future studies should use advanced molecular biology techniques to map the specific signaling pathways affected by these compounds.

Receptor Interaction: Certain 2-arylbenzofuran derivatives have been identified as potent and selective ligands for cannabinoid receptors (CB₂), suggesting a role in immunomodulation. nih.gov One compound was shown to switch microglia from a pro-inflammatory to a neuroprotective phenotype. nih.gov Exploring these interactions could lead to new treatments for neuroinflammatory and neurodegenerative diseases. nih.gov

Exploration of Novel Therapeutic Targets for Benzofuran-Based Compounds

The broad spectrum of biological activities reported for benzofuran derivatives suggests that their therapeutic potential extends beyond currently known targets. nih.govscienceopen.comrsc.org These compounds have demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties, making them promising candidates for a wide range of diseases. nih.govscienceopen.comrsc.orgnih.gov

Future exploration should focus on:

Oncology: As many benzofuran derivatives show potent activity against various cancer cell lines, identifying novel oncological targets is a priority. nih.govresearchgate.net This includes targeting specific proteins over-expressed in tumors, such as histone lysine-specific demethylase 1 (LSD1), for which benzofuran acylhydrazone scaffolds have shown excellent inhibitory activity. nih.gov

Neurodegenerative Diseases: The neuroprotective effects of benzofurans, including the inhibition of β-amyloid aggregation and protection against excitotoxicity, make them attractive for diseases like Alzheimer's and Parkinson's. nih.govnih.gov Expanding the neuroprotective chemical space of benzofuran scaffolds is a promising strategy. nih.gov

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. researchgate.net Benzofuran derivatives have shown activity against various bacteria and fungi, and further screening against a wider range of pathogens could reveal new therapeutic leads. nih.govniscair.res.in Their potential as antiviral agents, for instance against the hepatitis C virus, also warrants further investigation. scienceopen.comrsc.org

Cardiovascular and Metabolic Diseases: Some benzofuran derivatives have been investigated for their effects as vasodilators and for treating conditions like hypertension and dyslipidemia, indicating another avenue for therapeutic exploration. nih.govnih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining benzofuran derivatives with existing drugs could offer a powerful strategy to enhance efficacy, overcome drug resistance, and reduce side effects. The development of hybrid benzofuran derivatives, which intrinsically combine two pharmacophores, is a testament to the potential of synergistic effects. nih.gov

Future research in this area should involve:

Combination Cancer Therapy: Investigating the synergistic cytotoxic effects of benzofuran compounds with established chemotherapeutic agents is a promising approach for treating malignant tumors. nih.gov For example, a study on neolignan-based benzofuran derivatives suggested they could benefit from the synergistic cytotoxic effect of both molecular parts. nih.gov

Antimicrobial Synergy: In the context of infectious diseases, combining benzofuran-based compounds with conventional antibiotics could help combat resistant strains of bacteria.

Multi-Target Drug Design: The creation of multi-target-directed ligands (MTDL), where a single molecule is designed to interact with multiple targets, is a sophisticated approach to synergy. nih.gov A 2-arylbenzofuran derivative was developed to simultaneously inhibit butyrylcholinesterase and act as a CB₂ ligand, demonstrating a multi-pronged approach to treating Alzheimer's disease. nih.gov

Development of Advanced Methodologies for Synthesis and Functionalization

The continued exploration of the therapeutic potential of benzofurans relies heavily on the development of efficient and versatile synthetic methods. acs.orgnih.gov While traditional methods like acid-catalyzed cyclizations exist, modern chemistry offers more advanced and precise tools. nih.gov

Key areas for methodological advancement include:

Transition-Metal Catalysis: Catalytic systems involving palladium, copper, nickel, gold, and iron have become powerful tools for constructing the benzofuran core and introducing a wide range of substituents. acs.orgnih.govnumberanalytics.com Palladium-catalyzed reactions, such as Sonogashira and Heck-type cyclizations, are particularly prominent. nih.govnih.govnih.gov Future efforts will focus on developing more efficient and environmentally friendly catalysts.

C-H Functionalization: Direct C-H activation and functionalization reactions offer a highly efficient way to synthesize complex benzofurans by avoiding the need for pre-functionalized starting materials. numberanalytics.comnih.gov This strategy allows for the direct introduction of aryl groups and other substituents onto the benzofuran ring. nih.gov

Novel Reaction Pathways: Researchers are continually discovering new ways to assemble the benzofuran nucleus. Recent innovations include visible-light-mediated catalysis, substituent migration reactions, and unique free radical cyclization cascades. scienceopen.comrsc.orgnih.govquantumzeitgeist.comtus.ac.jp These methods provide access to highly substituted and structurally complex benzofurans that were previously difficult to prepare. scienceopen.comtus.ac.jp Overcoming challenges in regioselectivity and stereoselectivity remains a key objective in the synthesis of these complex molecules. numberanalytics.com

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-methyl-1-benzofuran-2-carboxylate, and how can yield be improved?

The synthesis typically involves a multi-step process starting with benzofuran-2-carboxylic acid derivatives. Key steps include palladium-catalyzed C–H arylation and transamidation (). For optimization:

- Temperature and Catalyst Loading : Adjusting reaction temperatures (e.g., 80–90°C for cyclization) and catalyst concentrations (e.g., Pd-based catalysts) can enhance efficiency ( ).

- Solvent Systems : Polar aprotic solvents like DMF or THF improve reactivity ( ).

- Workup Strategies : Use phase-transfer catalysts (e.g., PEG-400) and ultrasound-assisted methods to accelerate reaction rates and reduce byproducts ( ).

Q. How can the crystal structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Methodological steps include:

- Data Collection : Use Mo/Kα radiation for small-molecule crystallography.

- Structure Solution : Employ SHELXS or SHELXD for phase determination ( ).

- Refinement : Apply SHELXL for anisotropic displacement parameter modeling ( ).

- Visualization : Tools like Mercury (CCDC) enable analysis of molecular packing and hydrogen-bonding networks ( ).

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives often involve substitutions at the benzofuran core or ester group:

- C–H Functionalization : Introduce aryl/heteroaryl groups via Pd-catalyzed coupling ( ).

- Ester Hydrolysis : Convert the ethyl ester to carboxylic acid using NaOH/EtOH ( ).

- Sulfonylation/Carbonylation : Attach sulfonyl or carbonyl groups at the 5-position for bioactive analogs ().

Advanced Research Questions

Q. How can researchers resolve contradictions in anisotropic displacement parameters during XRD refinement?

Discrepancies in thermal ellipsoids may arise from disorder or twinning. Strategies include:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains ( ).

- Restraints : Apply ADPs (anisotropic displacement parameters) restraints in SHELXL for overlapping electron density ( ).

- Validation Tools : Cross-check results with PLATON or R1/R2 convergence metrics ( ).

Q. What computational methods are suitable for studying the binding interactions of this compound with biological targets?

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces ( ).